
(4S,5R)-4-ethynyl-2,2-dimethyl-5-phenyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,5R)-4-ethynyl-2,2-dimethyl-5-phenyl-1,3-dioxolane is a chiral compound with a unique structure that includes an ethynyl group, a phenyl ring, and a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4-ethynyl-2,2-dimethyl-5-phenyl-1,3-dioxolane typically involves the enantioselective ring-opening of cycloanhydrides with alcohols in the presence of chiral catalysts. One method involves using 9-epiquininurea as a catalyst to achieve high yield and stereoselectivity at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions
(4S,5R)-4-ethynyl-2,2-dimethyl-5-phenyl-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The phenyl ring and dioxolane ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alkanes.
Wissenschaftliche Forschungsanwendungen
(4S,5R)-4-ethynyl-2,2-dimethyl-5-phenyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a chiral building block in asymmetric synthesis, aiding in the creation of other chiral compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the synthesis of advanced materials and polymers with specific properties
Wirkmechanismus
The mechanism by which (4S,5R)-4-ethynyl-2,2-dimethyl-5-phenyl-1,3-dioxolane exerts its effects involves interactions with various molecular targets. The ethynyl group can participate in π-π interactions, while the dioxolane ring can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and binding affinity in different contexts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone: Another chiral compound with a similar structure but different functional groups.
(2S,4S,5R,6R)-5-Acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylic acid: A complex sugar molecule with multiple hydroxyl groups.
Uniqueness
(4S,5R)-4-ethynyl-2,2-dimethyl-5-phenyl-1,3-dioxolane is unique due to its combination of an ethynyl group, a phenyl ring, and a dioxolane ring. This combination provides distinct reactivity and potential for various applications in synthesis and research.
Eigenschaften
CAS-Nummer |
22563-24-2 |
|---|---|
Molekularformel |
C13H14O2 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
(4S,5R)-4-ethynyl-2,2-dimethyl-5-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C13H14O2/c1-4-11-12(15-13(2,3)14-11)10-8-6-5-7-9-10/h1,5-9,11-12H,2-3H3/t11-,12+/m0/s1 |
InChI-Schlüssel |
VEYUSEXJAUQESQ-NWDGAFQWSA-N |
Isomerische SMILES |
CC1(O[C@H]([C@H](O1)C2=CC=CC=C2)C#C)C |
Kanonische SMILES |
CC1(OC(C(O1)C2=CC=CC=C2)C#C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6-amino-4-[p-sulfamylbenzylamino]-5-nitro-2-pyrimidinecarbamate 2-pyrimidinecarbamate](/img/structure/B14716493.png)
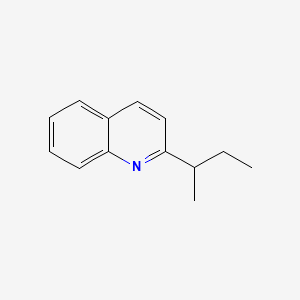
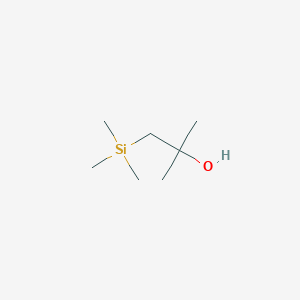




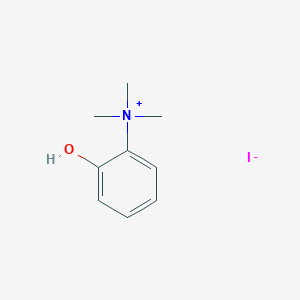
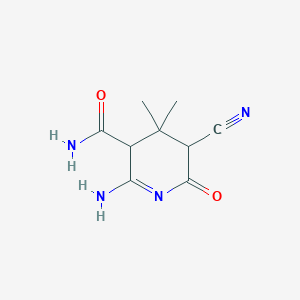
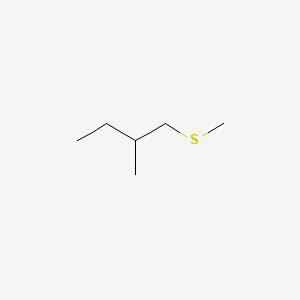

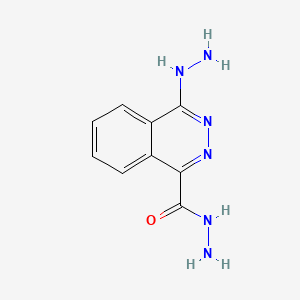
![3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14716561.png)
